2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
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Overview
Description
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The resulting intermediate undergoes further reactions to form the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenyl and methoxy groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals. The exact pathways and molecular targets are still under investigation, but its thiazolidinone moiety plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar compounds include other thiazolidinones, such as:
- 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-5-yl acetic acid
- Thiosemicarbazones These compounds share similar structural features and biological activities. 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is unique due to its specific substituents, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C21H19NO5S2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19NO5S2/c1-26-16-9-8-14(11-17(16)27-2)12-18-19(23)22(21(28)29-18)15(20(24)25)10-13-6-4-3-5-7-13/h3-9,11-12,15H,10H2,1-2H3,(H,24,25)/b18-12- |
InChI Key |
HQGKNONFPTVCHD-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O)OC |
Origin of Product |
United States |
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